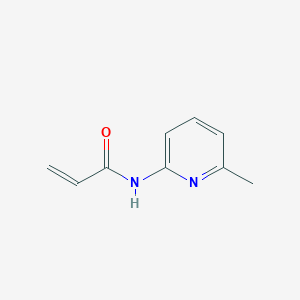

2-Propenamide, N-(6-methyl-2-pyridinyl)-

Description

Contextual Significance of Acrylamide-Pyridyl Scaffolds in Organic and Medicinal Chemistry

The fusion of acrylamide (B121943) and pyridine (B92270) functionalities within a single molecular framework gives rise to a scaffold of significant interest in drug discovery and organic synthesis. The acrylamide group is a well-known Michael acceptor, a feature that allows it to form covalent bonds with biological nucleophiles, such as the cysteine residues in the active sites of enzymes. This reactivity is a cornerstone of its utility in the design of targeted covalent inhibitors.

The pyridine ring, a bioisostere of a phenyl group, is a common motif in a vast number of pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which can influence the solubility, bioavailability, and receptor-binding properties of a molecule. The incorporation of a pyridine moiety can, therefore, significantly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.

The combination of these two pharmacophores in acrylamide-pyridyl scaffolds has led to the exploration of their potential in a variety of therapeutic areas. These scaffolds are being investigated for their utility as kinase inhibitors, which are crucial in cancer therapy, as well as for their potential as antiviral and anti-inflammatory agents. The ability of the acrylamide "warhead" to form a covalent bond with its target can lead to prolonged and potent inhibition, a desirable characteristic in many therapeutic interventions.

Overview of Analogous Compounds and Their Academic Research Trajectories

The academic interest in acrylamide-pyridyl scaffolds is further evidenced by the research conducted on analogous compounds. These studies provide valuable insights into the structure-activity relationships (SAR) and the potential therapeutic applications of this class of molecules.

One noteworthy analog is 2-cyano-3-(6-methylpyridin-2-yl)acrylamide . This compound has been synthesized and investigated as a potent inhibitor of Transforming growth factor-beta-activated kinase 1 (TAK1). nih.gov TAK1 is a key signaling molecule in inflammatory and immune responses, and its inhibition is a promising strategy for the treatment of various diseases, including cancer and inflammatory disorders. The study highlighted that the 2-cyanoacrylamide moiety can participate in a reversible covalent interaction, which may offer advantages over irreversible inhibitors by potentially reducing off-target effects. nih.gov A derivative of this compound demonstrated a potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.gov

Another area of research involves the use of acrylamide fragments to target viral proteases. Studies have identified acrylamide fragments that can covalently bind to the catalytic cysteine of the 3C protease of Enterovirus 71 and the main protease of SARS-CoV-2. nih.gov This research underscores the potential of acrylamide-based compounds in the development of antiviral therapeutics.

Furthermore, research into propanamide derivatives, which share the amide linkage with a pyridinyl group, has also shown promise. For instance, certain propanamides with 2,6-dimethyl-1-piperidinyl and 2-pyridinyl groups have exhibited antimicrobial and antifungal activities. ontosight.ai While not direct acrylamide analogs, these findings contribute to the broader understanding of the therapeutic potential of compounds containing a pyridinyl-amide core structure.

The collective research on these and other analogous compounds paints a picture of a chemical scaffold with diverse and significant potential in medicinal chemistry. The academic trajectory points towards a continued exploration of these molecules for the development of novel therapeutic agents that can address a range of unmet medical needs.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-3-9(12)11-8-6-4-5-7(2)10-8/h3-6H,1H2,2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEODAOCMZUYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432501 | |

| Record name | 2-Propenamide, N-(6-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919004-97-0 | |

| Record name | 2-Propenamide, N-(6-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 6 Methyl 2 Pyridinyl 2 Propenamide and Its Derivatives

Strategies for N-Acrylation of Pyridyl Amines

The crucial step in the synthesis of N-(6-methyl-2-pyridinyl)-2-propenamide is the formation of the amide bond between the 2-amino group of 2-amino-6-methylpyridine (B158447) and an acrylic acid moiety. Several methods can be employed for this N-acrylation, broadly categorized into direct amide bond formation and coupling reactions involving activated acrylate (B77674) species.

Direct Amide Bond Formation Approaches

Direct amide bond formation often involves the reaction of an amine with a carboxylic acid derivative, most commonly an acyl chloride. The Schotten-Baumann reaction is a classical and widely used method for this transformation. researchgate.netnih.govresearchgate.netresearchgate.net This reaction typically involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov For the synthesis of N-(6-methyl-2-pyridinyl)-2-propenamide, this would involve the reaction of 2-amino-6-methylpyridine with acryloyl chloride.

The general procedure involves dissolving 2-amino-6-methylpyridine in a suitable solvent, followed by the dropwise addition of acryloyl chloride, often at reduced temperatures to control the exothermic reaction. researchgate.net A base, such as triethylamine (B128534) or aqueous sodium hydroxide, is added to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. nih.govresearchgate.net The choice of solvent and base is critical to optimize the reaction conditions and minimize side reactions.

Table 1: Representative Conditions for N-Acrylation of Amines using Acryloyl Chloride

| Amine Substrate | Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Substituted aromatic primary amines | Acryloyl chloride | Triethylamine | - | 5-10 °C | - | uniurb.it |

| Amino acid esters | Acryloyl chloride | - | Dry solvents | - | - | imreblank.ch |

| Aminonitriles | Acryloyl chloride | Sodium hydroxide | Aqueous media | 5-10 °C | High | google.com |

It is important to note that while the Schotten-Baumann reaction is robust, the high reactivity of acryloyl chloride can sometimes lead to polymerization or other side reactions. Careful control of reaction parameters is therefore essential.

Coupling Reactions Involving Activated Acrylate Species

An alternative to the use of highly reactive acyl chlorides is the in situ activation of acrylic acid using coupling reagents. These reagents convert the carboxylic acid into a more reactive species that readily undergoes nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization in chiral substrates. nih.govpeptide.com

The general protocol for an EDC/HOBt coupling involves dissolving acrylic acid, 2-amino-6-methylpyridine, EDC, and HOBt in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com A base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA), is often added to facilitate the reaction. commonorganicchemistry.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent System | Activating Agent | Additive | Typical Base | Key Features |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-Hydroxybenzotriazole | DIPEA, Triethylamine | Widely used, good for sensitive substrates, minimizes side reactions. nih.govpeptide.com |

| DCC/HOBt | Dicyclohexylcarbodiimide | 1-Hydroxybenzotriazole | - | Byproduct (DCU) is insoluble and easily removed by filtration. |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - | DIPEA | Highly efficient, rapid reactions. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - | DIPEA | Effective for hindered amines and acids. uniurb.it |

The use of coupling reagents offers a milder alternative to acyl chlorides and is particularly advantageous when dealing with sensitive functional groups on either the amine or the carboxylic acid.

Synthesis and Functionalization of the 6-Methyl-2-pyridinyl Moiety

The 6-methyl-2-pyridinyl fragment is a key component of the target molecule. Its synthesis and subsequent functionalization are critical for creating a diverse range of derivatives.

Preparation of Key Pyridine (B92270) Precursors

The primary precursor for the 6-methyl-2-pyridinyl moiety is 2-amino-6-methylpyridine, also known as 2-amino-6-picoline. peptide.comnsf.gov This compound can be synthesized through various routes. One common industrial method is the Chichibabin reaction, which involves the amination of α-picoline (2-methylpyridine) using sodium amide. mdpi.com However, this method requires harsh conditions and the use of hazardous reagents. mdpi.com

Alternative methods for the synthesis of 2-amino-6-methylpyridine include the reaction of α-picoline with ammonia (B1221849) in the presence of a catalyst, or the reaction of α-picoline with chloramine. mdpi.com More contemporary approaches may involve catalytic amination of corresponding halogenated or hydroxylated pyridines.

Regioselective Functionalization Strategies

The 6-methyl-2-pyridinyl scaffold offers several sites for functionalization, including the pyridine ring, the methyl group, and the amino group (prior to acrylation). Regioselective reactions are essential to introduce substituents at specific positions.

Halogenation: The pyridine ring can be regioselectively halogenated to introduce handles for further modifications. For instance, bromination of 2-amino-6-methylpyridine can be achieved to introduce a bromine atom at a specific position on the ring, which can then be used in cross-coupling reactions. chemicalbook.com The conditions for halogenation can be controlled to achieve mono- or di-halogenation. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of the 6-methyl-2-pyridinyl moiety are valuable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. google.comcommonorganicchemistry.comnih.gov These reactions allow for the introduction of a wide variety of substituents, including aryl, alkenyl, and alkynyl groups, onto the pyridine ring, leading to a vast library of derivatives. The Heck reaction, for instance, can be used to couple a halo-pyridine with an alkene. nih.gov

Functionalization of the Methyl Group: The methyl group at the 6-position can also be a site for functionalization. For example, it can be halogenated under radical conditions to form a halomethyl group, which can then be converted into other functional groups through nucleophilic substitution.

Derivatization and Structural Modification of the N-(6-methyl-2-pyridinyl)-2-propenamide Scaffold

Once the core N-(6-methyl-2-pyridinyl)-2-propenamide structure is assembled, it can be further modified to generate a range of derivatives with diverse properties. The acrylamide (B121943) moiety is particularly amenable to modification.

The electron-deficient double bond of the acrylamide group is susceptible to nucleophilic attack in a Michael addition reaction. researchgate.net This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and carbanions, at the β-position of the acrylamide. This is a powerful tool for creating derivatives with altered electronic and steric properties.

Furthermore, if a halogen has been introduced onto the pyridine ring, palladium-catalyzed cross-coupling reactions can be performed on the final N-(6-methyl-2-pyridinyl)-2-propenamide molecule. For example, a Heck coupling reaction could be employed to introduce an additional unsaturated moiety. rsc.org

The derivatization of the scaffold can also involve modifications to the pyridine ring or the methyl group, as discussed in the previous section, after the formation of the acrylamide. The choice of derivatization strategy depends on the desired properties of the final compound.

Chemical Transformations at the Propenamide Backbone

The propenamide backbone of N-(6-methyl-2-pyridinyl)-2-propenamide offers several avenues for chemical modification. The carbon-carbon double bond is susceptible to a variety of addition reactions, allowing for the introduction of diverse functional groups. For instance, Michael addition reactions can be employed to introduce nucleophiles at the β-position of the acrylamide moiety.

Furthermore, the amide bond itself can be the target of chemical transformations, although its stability generally requires specific and often harsh reaction conditions for cleavage or modification. Research into related pyridine derivatives has explored various transformations of amide functionalities, which could be extrapolated to the target compound.

A representative summary of potential transformations is presented in Table 1.

| Transformation | Reagents and Conditions | Expected Product |

| Michael Addition | Nucleophile (e.g., amine, thiol), base | β-substituted propanamide derivative |

| Hydrogenation | H₂, Pd/C | N-(6-methyl-2-pyridinyl)propanamide |

| Dihydroxylation | OsO₄, NMO | Diol derivative |

| Epoxidation | m-CPBA | Epoxide derivative |

This table presents plausible transformations based on the general reactivity of the propenamide functional group.

Exploration of Substituent Effects on the Pyridine Ring

The electronic and steric properties of substituents on the pyridine ring can significantly influence the reactivity of N-(6-methyl-2-pyridinyl)-2-propenamide and the synthetic routes to its derivatives. The methyl group at the 6-position, for example, exerts an electron-donating effect, which can modulate the nucleophilicity of the pyridine nitrogen and the reactivity of the aromatic ring towards electrophilic substitution.

Studies on other pyridine-based compounds have shown that the introduction of electron-donating or electron-withdrawing groups can impact fluorescence properties and reaction outcomes. For instance, an electron-donating group can stabilize the ring system, potentially leading to increased fluorescence in derivatives designed for such applications. beilstein-journals.org Conversely, the presence of electron-withdrawing groups can alter the electronic distribution and reactivity, as seen in the synthesis of other pyridine derivatives where such groups prevented certain cyclization reactions. beilstein-journals.org

The effect of substituents on the pyridine ring of related compounds is summarized in Table 2.

| Substituent | Position | Observed Effect on Reactivity/Properties | Reference |

| Methyl | 5 | Increased fluorescence due to electron-donating effect | beilstein-journals.org |

| Bromo | 5 | Inhibited cyclization due to electron-withdrawing effect | beilstein-journals.org |

This table is based on findings for related pyridine derivatives and suggests potential effects on the target compound.

Stereochemical Control in Synthesis

While N-(6-methyl-2-pyridinyl)-2-propenamide itself is achiral, the synthesis of its derivatives, particularly through transformations at the propenamide backbone, can generate stereocenters. Achieving stereochemical control in these syntheses is a key objective for accessing specific stereoisomers, which may exhibit distinct biological activities or material properties.

Asymmetric catalytic methods are paramount for achieving high enantioselectivity. For instance, the use of chiral catalysts in hydrogenation or Michael addition reactions can lead to the preferential formation of one enantiomer. While specific studies on the stereochemical control in the synthesis of N-(6-methyl-2-pyridinyl)-2-propenamide derivatives are not widely reported, principles from asymmetric synthesis of related compounds can be applied. Research into organocatalytic asymmetric Michael additions to α,β-unsaturated carbonyl compounds provides a framework for the potential enantioselective synthesis of β-functionalized derivatives.

Catalytic Approaches in Compound Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of N-(6-methyl-2-pyridinyl)-2-propenamide and its derivatives. Both transition-metal catalysis and organocatalysis have been extensively used for the formation of amide bonds and the synthesis of acrylamides.

Transition-Metal Catalysis in Amide Bond Formation

The formation of the amide bond between 2-amino-6-methylpyridine and acrylic acid or its derivatives can be effectively catalyzed by various transition metals. Palladium and copper-based catalysts are commonly employed for C-N bond formation reactions. For instance, coupling reactions between an activated acrylic acid derivative (like an acyl chloride or ester) and 2-amino-6-methylpyridine can be facilitated by these catalysts, often under milder conditions than traditional methods. Ruthenium-catalyzed cycloisomerization has also been used for the synthesis of substituted pyridine derivatives from amides, highlighting the versatility of transition metals in this area of chemistry. organic-chemistry.org

Organocatalytic Methods for Acrylamide Synthesis

Organocatalysis has emerged as a valuable alternative to metal-based catalysis, avoiding the issues of metal contamination in the final product. For the synthesis of acrylamides, organocatalysts can be used to activate the carboxylic acid component, facilitating its reaction with the amine. Carbodiimides, often used in conjunction with activating agents like 1-hydroxybenzotriazole (HOBt), are a classic example of organocatalytic amide bond formation. More recently, other classes of organocatalysts, such as phosphonium (B103445) salts and boric acid derivatives, have been developed for this purpose. These methods often offer high yields and good functional group tolerance. The asymmetric synthesis of related compounds has also been achieved using organocatalysis. nih.gov

Optimization of Synthetic Pathways and Process Chemistry Considerations

For the large-scale synthesis of N-(6-methyl-2-pyridinyl)-2-propenamide, optimization of the synthetic pathway is crucial to ensure economic viability, safety, and environmental sustainability. Process chemistry considerations include the selection of inexpensive and readily available starting materials, minimization of the number of synthetic steps, and the development of robust reaction conditions that are scalable.

Optimization studies would typically involve screening of solvents, catalysts, reaction times, and temperatures to maximize yield and purity while minimizing waste. The use of flow chemistry is an increasingly popular approach for process optimization, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. While specific process chemistry details for N-(6-methyl-2-pyridinyl)-2-propenamide are proprietary, general principles of process optimization are applicable. Research on related nicotinamide (B372718) phosphoribosyltransferase (NAMPT) positive allosteric modulators highlights the importance of optimizing potency and efficacy concurrently. nih.gov

Advanced Spectroscopic and Structural Elucidation of N 6 Methyl 2 Pyridinyl 2 Propenamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Proton (¹H) NMR for Structural Connectivity

Predicted ¹H NMR spectroscopy provides insights into the electronic environment of the protons in the molecule. The spectrum is expected to show distinct signals for the protons of the 6-methyl-2-pyridinyl group and the 2-propenamide moiety. The vinyl protons of the propenamide group are anticipated to appear as a characteristic set of multiplets in the downfield region due to the influence of the adjacent carbonyl group and the double bond. The aromatic protons of the pyridine (B92270) ring will likely resonate in the aromatic region, with their splitting patterns revealing their coupling relationships. The methyl group protons on the pyridine ring are expected to produce a singlet in the upfield region.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H3 | 7.9 - 8.1 | d |

| Pyridine-H4 | 7.6 - 7.8 | t |

| Pyridine-H5 | 7.0 - 7.2 | d |

| Acrylamide-CH | 6.3 - 6.5 | dd |

| Acrylamide-CH₂ (trans) | 6.1 - 6.3 | dd |

| Acrylamide-CH₂ (cis) | 5.7 - 5.9 | dd |

| Methyl-H | 2.4 - 2.6 | s |

| Amide-NH | 8.0 - 8.5 | s (broad) |

d: doublet, t: triplet, dd: doublet of doublets, s: singlet

Carbon (¹³C) NMR for Carbon Framework Analysis

Predicted ¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in N-(6-methyl-2-pyridinyl)-2-propenamide. The carbonyl carbon of the amide group is predicted to be the most downfield signal. The carbons of the pyridine ring and the vinyl group will also resonate in the downfield region, while the methyl carbon will appear in the upfield region.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 165 - 167 |

| Pyridine-C2 | 151 - 153 |

| Pyridine-C6 | 157 - 159 |

| Pyridine-C4 | 138 - 140 |

| Pyridine-C3 | 120 - 122 |

| Pyridine-C5 | 112 - 114 |

| Acrylamide-CH | 130 - 132 |

| Acrylamide-CH₂ | 127 - 129 |

| Methyl-C | 23 - 25 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A predicted COSY spectrum would show correlations between protons that are coupled to each other. For instance, correlations would be expected between the vinyl protons of the propenamide group, as well as between the adjacent aromatic protons on the pyridine ring (H3-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): A predicted HSQC spectrum would reveal correlations between protons and their directly attached carbon atoms. This would allow for the direct assignment of the carbon signals for the methyl group, the vinyl group, and the protonated carbons of the pyridine ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. The molecular formula of N-(6-methyl-2-pyridinyl)-2-propenamide is C₉H₁₀N₂O. The theoretical exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.0866 |

| [M+Na]⁺ | C₉H₁₀N₂ONa⁺ | 185.0685 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is well-suited for analyzing polar molecules like amides. In positive ion mode ESI-MS, N-(6-methyl-2-pyridinyl)-2-propenamide is expected to be readily protonated, primarily on the more basic nitrogen atom of the pyridine ring, to form the pseudomolecular ion [M+H]⁺. The observation of this ion at m/z corresponding to the molecular weight plus the mass of a proton would confirm the molecular weight of the compound.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

An IR spectrum of N-(6-methyl-2-pyridinyl)-2-propenamide would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The amide group would exhibit a prominent C=O stretching vibration, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would likely appear as a distinct band around 3300 cm⁻¹. The vinyl group (C=C) of the propenamide moiety would show a stretching band around 1620-1640 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic pyridine ring, the methyl group, and the vinyl group would be observed in the 2800-3100 cm⁻¹ region. Bending vibrations for these groups would appear in the fingerprint region (below 1500 cm⁻¹).

A hypothetical data table for the expected IR absorption peaks is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~3050 | Medium-Weak | C-H Stretch (Aromatic/Vinyl) |

| ~2950 | Medium-Weak | C-H Stretch (Methyl) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1630 | Medium | C=C Stretch (Vinyl) |

| ~1590, ~1470 | Medium | C=C/C=N Stretch (Pyridine Ring) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1370 | Medium | C-H Bend (Methyl) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of N-(6-methyl-2-pyridinyl)-2-propenamide would also be expected to show bands for the key functional groups. The C=C stretching of the vinyl group and the symmetric stretching of the pyridine ring are often strong in Raman spectra. The C=O stretch of the amide would also be present. Raman spectroscopy is particularly useful for observing non-polar bonds, which may be weak in the IR spectrum.

A hypothetical data table for the expected Raman shifts is presented below.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | C-H Stretch (Aromatic/Vinyl) |

| ~1635 | Strong | C=C Stretch (Vinyl) |

| ~1600 | Strong | Pyridine Ring Stretch |

| ~1000 | Strong | Pyridine Ring Breathing Mode |

| ~1375 | Medium | C-H Bend (Methyl) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration

A hypothetical data table of crystallographic parameters is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| V (ų) | 850.1 |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

Lack of Specific Research Data Precludes Detailed Computational Analysis of 2-Propenamide, N-(6-methyl-2-pyridinyl)-

A thorough investigation into existing scientific literature reveals a significant gap in the theoretical and computational chemistry data available for the compound 2-Propenamide, N-(6-methyl-2-pyridinyl)-. Despite the well-established utility of computational methods in characterizing molecular properties, dedicated studies applying these techniques to this specific molecule are not present in the public domain. Consequently, a detailed article strictly adhering to the requested outline on its quantum chemical calculations and predicted reactivity cannot be generated at this time.

Computational chemistry, a cornerstone of modern chemical research, provides profound insights into molecular behavior. Methodologies such as Density Functional Theory (DFT) are routinely used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to understand the electronic structure of molecules. researchgate.netresearchgate.netnih.gov Time-Dependent Density Functional Theory (TD-DFT) extends these principles to investigate the behavior of molecules upon absorbing light, allowing for the prediction of spectroscopic properties. researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's electronic transitions and its potential reactivity. researchgate.net

Similarly, computational models are invaluable for predicting molecular reactivity and stability. By mapping the electrostatic potential, researchers can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites within a molecule, which are key to understanding how it will interact with other chemical species. nih.govresearchgate.net These analyses form the basis for elucidating potential reaction mechanisms, offering a theoretical framework that can guide and interpret experimental studies.

While extensive research exists on various pyridine derivatives and other related amide compounds, the specific combination present in 2-Propenamide, N-(6-methyl-2-pyridinyl)- has not been the subject of published computational investigation. Crafting a scientifically accurate article requires specific data points such as optimized bond lengths and angles, HOMO-LUMO energy gap values, calculated spectroscopic transitions, and maps of electrostatic potential for this exact molecule. Without such foundational data from dedicated research, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

Further research and dedicated computational studies are necessary to characterize the electronic structure, spectroscopic properties, and reactivity of 2-Propenamide, N-(6-methyl-2-pyridinyl)-. Such future work would enable a comprehensive analysis as outlined.

Theoretical and Computational Chemistry Investigations of N 6 Methyl 2 Pyridinyl 2 Propenamide

Prediction of Molecular Reactivity and Stability

Isomer Stability and Conformational Analysis

The stability of various isomers and conformers of 2-Propenamide, N-(6-methyl-2-pyridinyl)- is a critical aspect of its theoretical investigation. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable geometric and conformational structures.

Theoretical calculations for similar pyridine (B92270) derivatives often utilize the B3LYP functional with a 6-31G(d,p) basis set to optimize molecular geometries. nih.gov For 2-Propenamide, N-(6-methyl-2-pyridinyl)-, this would involve analyzing the rotational barriers around the amide bond and the bond connecting the propenamide group to the pyridine ring.

Key to this analysis is the examination of dihedral angles. For instance, in a related substituted pyridine compound, the dihedral angle of N3–C4–N21–H36 was found to be 178.8°, indicating a nearly planar arrangement of the NH group with the pyridine ring. nih.gov This planarity is often stabilized by intramolecular hydrogen bonding, such as an interaction between the amide proton and the pyridine nitrogen, which has been observed with a distance of 2.29 Å in a similar structure. nih.gov

The conformational landscape of such molecules can be complex. The orientation of the propenamide group relative to the methyl-substituted pyridine ring can lead to several stable conformers. The relative energies of these conformers determine their population at equilibrium. Hyperconjugative interactions and steric effects are often the primary determinants of conformational preference in the isolated phase, while in solution, electrostatic effects with the solvent also play a crucial role.

Table 1: Theoretical Conformational Analysis Parameters for Pyridine Derivatives

| Parameter | Method | Typical Basis Set | Key Findings |

| Geometric Optimization | DFT | 6-31G(d,p) | Determination of stable conformers and isomers. |

| Dihedral Angles | DFT | 6-31G(d,p) | Analysis of planarity and group orientations. |

| Intramolecular Interactions | DFT | 6-31G(d,p) | Identification of hydrogen bonds stabilizing conformers. |

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational tools to explore the potential interactions of 2-Propenamide, N-(6-methyl-2-pyridinyl)- with biological targets. These methods provide insights into ligand-target binding and are instrumental in computational screening for molecular recognition.

Ligand-Target Interaction Modeling

Molecular docking is a fundamental technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This process involves preparing the 3D structures of both the ligand (2-Propenamide, N-(6-methyl-2-pyridinyl)-) and the target protein. Programs like AutoDock Vina are commonly used for this purpose. researchgate.net The protein structure is typically obtained from a repository like the Protein Data Bank (PDB), and it's prepared by removing water molecules and adding polar hydrogens.

The docking process generates multiple binding poses of the ligand in the active site of the protein, each with a corresponding binding affinity score. nih.gov These scores, often expressed in kcal/mol, indicate the strength of the interaction. For example, in a virtual screening of natural compounds against the ACE2 receptor, Glide SP (standard precision) docking scores ranged from -0.023 to -7.626 kcal/mol, with more negative values suggesting a higher binding affinity. nih.gov The interactions are then visualized to identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds. mdpi.com

Following docking, molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex over time. mdpi.com Software such as GROMACS, in conjunction with force fields like CHARMM36, is used to simulate the dynamic behavior of the complex in a solvated environment. mdpi.com

Computational Screening for Molecular Recognition

Computational screening, or virtual screening, is a method to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This process typically begins with filtering a large compound database based on physicochemical properties, such as Lipinski's rule of five, to select for drug-like molecules. researchgate.net

The filtered library is then subjected to molecular docking against a specific protein target. The compounds are ranked based on their docking scores, and the top-ranking hits are selected for further analysis. researchgate.net For instance, a virtual screening of over 50,000 heterocyclic molecules against the SARS-CoV-2 Mpro protease identified 2,711 hits with a binding energy threshold of -9.0 Kcal/mol. researchgate.net

Deep neural networks (DNN) have also emerged as a powerful tool in virtual screening. DNN models can be trained on known active and inactive compounds to classify new molecules, potentially improving the screening power over traditional docking methods. nih.gov These advanced computational techniques are crucial in identifying potential biological targets for compounds like 2-Propenamide, N-(6-methyl-2-pyridinyl)- and in the early stages of drug discovery. nih.gov

Table 2: Overview of Molecular Docking and Virtual Screening Process

| Step | Description | Common Software/Methods |

| Ligand & Protein Preparation | Generation of 3D structures, addition of hydrogens. | AutoDockTools, Discovery Studio Visualizer |

| Molecular Docking | Prediction of ligand binding orientation and affinity. | AutoDock Vina, Glide |

| Virtual Screening | High-throughput docking of compound libraries. | PyRx, Schrödinger Suite |

| Post-docking Analysis | Visualization of interactions, MD simulations. | GROMACS, AMBER |

Advanced Computational Characterization (e.g., Non-Linear Optical Properties)

The investigation of advanced computational properties, such as non-linear optical (NLO) behavior, provides deeper insights into the potential applications of 2-Propenamide, N-(6-methyl-2-pyridinyl)- in materials science. The presence of a pyridine ring, which can act as an electron-acceptor, and the propenamide group, which can be part of a π-conjugated system, suggests that this molecule may exhibit interesting NLO properties.

The NLO response of a molecule is primarily determined by its hyperpolarizability. researchgate.net Computational chemistry, particularly DFT, is a powerful tool for calculating these properties. researchgate.netnih.gov The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. For organic molecules, a donor-π-acceptor (D-π-A) structure is often a prerequisite for significant NLO activity. colab.ws In 2-Propenamide, N-(6-methyl-2-pyridinyl)-, the pyridinyl group can act as the acceptor, while modifications to the propenamide moiety could introduce donor groups to create a D-π-A system.

Theoretical studies on similar pyridine derivatives have shown that the calculated static hyperpolarizability can confirm good non-linear behavior. researchgate.net For example, computational studies on 2-aminopyridinium p-toluenesulphonate, performed using DFT with the B3LYP functional, have been used to analyze its NLO properties. researchgate.net The electronic properties, such as the HOMO-LUMO energy gap, are also crucial, as a smaller gap can lead to enhanced polarizability and hyperpolarizability. researchgate.net

The crystalline environment can also significantly enhance the NLO properties of a molecule. nih.gov Iterative electrostatic embedding methods can be used to calculate properties like polarizability and hyperpolarizability in the crystalline phase, which often show an increase compared to the isolated molecule. nih.gov The third-order nonlinear susceptibility (χ³) is another important parameter, and for a pyrimidine (B1678525) derivative, it was found to be superior to that of known chalcone (B49325) derivatives, indicating its potential for photonic applications. nih.gov The branching of D-π-A chromophores has also been investigated as a strategy to enhance NLO responses. rsc.org

Table 3: Computational Parameters for NLO Properties

| Property | Computational Method | Significance |

| First-order Hyperpolarizability (β) | DFT (e.g., B3LYP) | Quantifies second-order NLO response. |

| HOMO-LUMO Energy Gap | DFT | Relates to molecular polarizability. |

| Third-order Susceptibility (χ³) | Iterative Electrostatic Embedding | Characterizes third-order NLO response in crystalline phase. |

Structure Activity Relationship Sar Studies of N 6 Methyl 2 Pyridinyl 2 Propenamide Analogs

Impact of Acrylamide (B121943) Moiety Modifications on Molecular Function

The acrylamide moiety is a key feature of many biologically active compounds, often acting as a Michael acceptor that can form covalent bonds with biological targets. ekb.eg Modifications to this functional group can significantly alter the compound's reactivity and, consequently, its molecular function.

In a study of imidazopyridine derivatives as potential Transforming growth factor beta-activated kinase 1 (TAK1) inhibitors, a series of compounds featuring a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety were synthesized and evaluated. nih.gov The inclusion of a cyano group at the C2 position of the acrylamide was found to be a critical modification. This addition creates a reversible covalent inhibitor, which can offer a better safety profile compared to irreversible inhibitors that may react non-specifically with other proteins. nih.gov

The research demonstrated that a derivative containing the 2-cyano-3-(6-methylpyridin-2-yl)acrylamide fragment exhibited potent TAK1 inhibitory activity, with an IC50 of 27 nM. nih.gov This highlights the importance of the cyano substitution on the acrylamide for enhancing biological activity. The study also confirmed the reversible nature of the covalent bond formed by this modified acrylamide moiety through reactions with β-mercaptoethanol. nih.gov

Further general studies on acrylamide-containing compounds have shown that substitutions on the α and β carbons of the acrylamide can influence both the potency and selectivity of the molecule. For instance, the introduction of bulky groups can sterically hinder the approach to the target residue, thereby modulating the covalent interaction. Conversely, smaller, electron-withdrawing groups can enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by amino acid residues like cysteine in a target protein. While not specific to N-(6-methyl-2-pyridinyl)-2-propenamide, these principles of acrylamide chemistry are fundamental to its molecular function. ekb.eg

Table 1: Impact of Acrylamide Moiety Modification on TAK1 Inhibition

| Compound ID | Acrylamide Moiety | Target | IC50 (nM) | Covalent Bonding |

| 13h | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide | TAK1 | 27 | Reversible |

Data sourced from a study on imidazopyridine derivatives as novel TAK1 inhibitors. nih.gov

Influence of Pyridine (B92270) Ring Substitution Patterns on Molecular Recognition

The pyridine ring is another crucial component of N-(6-methyl-2-pyridinyl)-2-propenamide, playing a significant role in molecular recognition through various non-covalent interactions such as hydrogen bonding, and van der Waals forces. The substitution pattern on this ring can drastically affect the compound's affinity and selectivity for its biological target.

A comprehensive review of pyridine derivatives highlighted that the presence and position of specific functional groups are key determinants of their antiproliferative activity. mdpi.com For instance, the inclusion of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups was found to enhance the biological activity against various cancer cell lines. mdpi.com Conversely, the presence of halogen atoms or bulky substituents tended to decrease activity. mdpi.com This suggests that for N-(6-methyl-2-pyridinyl)-2-propenamide analogs, the electronic and steric properties of substituents on the pyridine ring are critical for optimal interaction with the target.

In the context of ROCK2 inhibitors, a series of compounds based on a 6-amino-2-piperazine pyridine scaffold were developed. nih.gov The 6-amino group on the pyridine ring was a key feature for activity. Further modifications to this scaffold led to the identification of a potent analog with an IC50 value of 82.6 nM, demonstrating the importance of the substitution pattern on the pyridine for molecular recognition and inhibitory potency. nih.gov

The nitrogen atom in the pyridine ring itself can act as a hydrogen bond acceptor, which is a critical interaction for the binding of many pyridine-containing drugs to their protein targets. The position of this nitrogen and the electronic influence of substituents can modulate its basicity and, therefore, its ability to form hydrogen bonds.

Table 2: General Influence of Pyridine Ring Substituents on Antiproliferative Activity

| Substituent Type | General Effect on Activity |

| -OCH3, -OH, -C=O, -NH2 | Enhanced |

| Halogen atoms, bulky groups | Decreased |

Data generalized from a review on the structure-antiproliferative activity relationship of pyridine derivatives. mdpi.com

Stereochemical Effects on Biological Activity and Specificity

If chiral centers were to be introduced into the N-(6-methyl-2-pyridinyl)-2-propenamide scaffold, for example, by substitution on the acrylamide moiety or the methyl group of the pyridine ring, it would be expected that the resulting enantiomers or diastereomers would exhibit different biological activities. This is because the precise spatial orientation of functional groups is often critical for optimal binding to the active site of a protein. One stereoisomer may fit perfectly into a binding pocket, while the other may not be able to achieve the necessary interactions or may even be sterically hindered.

The acrylamide moiety in N-(6-methyl-2-pyridinyl)-2-propenamide is planar, but modifications could introduce chirality. For instance, the addition of a substituent at the α- or β-position of the acryloyl group could create a stereocenter. The (R) and (S) enantiomers would then likely display different covalent modification kinetics and potencies due to their differential interactions with the chiral environment of the target protein's active site.

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies are instrumental in the rational design of new and improved analogs. For covalent inhibitors like N-(6-methyl-2-pyridinyl)-2-propenamide, rational design often focuses on optimizing the reactivity of the acrylamide "warhead" and enhancing the non-covalent binding affinity of the pyridine scaffold. rsc.org

A key strategy in the rational design of covalent kinase inhibitors is to identify a suitable nucleophilic amino acid residue, typically a cysteine, in the target's active site that can be irreversibly or reversibly targeted by the acrylamide moiety. nih.gov Computational modeling can be employed to predict the accessibility and reactivity of such residues. springernature.com Once a target residue is identified, the scaffold, in this case, the N-(6-methyl-2-pyridinyl) portion, can be optimized to position the acrylamide group for efficient reaction.

For example, in the design of MAP2K7 inhibitors, an iterative cycle of computational modeling, synthesis, and in vitro evaluation was used to guide lead optimization. nih.gov This approach led to the development of potent and selective inhibitors. Similarly, for N-(6-methyl-2-pyridinyl)-2-propenamide analogs, SAR data indicating that specific substitutions on the pyridine ring enhance binding (as discussed in section 5.2) can be used to guide the synthesis of new compounds with improved affinity.

Furthermore, the concept of "reversible covalent inhibition," as seen with the 2-cyanoacrylamide derivatives, is a direct outcome of rational design aimed at improving the safety profile of covalent inhibitors. nih.gov By fine-tuning the electronics of the acrylamide moiety, it is possible to control the reversibility of the covalent bond, leading to a desired balance of potency and reduced off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds.

A QSAR study on a series of antiallergic N-[4-[4-(diphenylmethyl)-1-piperazinyl]-butyl]-3-(3-pyridyl)acrylamide derivatives revealed that their biological action is dependent on lipophilic and steric properties of the substituents. nih.gov The study concluded that apolar and small substituents tend to improve the antiallergic activity. This suggests that for N-(6-methyl-2-pyridinyl)-2-propenamide analogs, similar physicochemical properties could be important for their biological function.

In a typical QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

For N-(6-methyl-2-pyridinyl)-2-propenamide analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target. The model might reveal, for instance, that a certain range of lipophilicity and specific steric dimensions for substituents on the pyridine ring are optimal for activity. Such a model would be a powerful predictive tool to guide the synthesis of new analogs with potentially higher potency. While a specific QSAR model for N-(6-methyl-2-pyridinyl)-2-propenamide was not found in the reviewed literature, the principles from studies on similar pyridyl acrylamide structures are highly applicable. nih.gov

Molecular Mechanism and Ligand Binding Studies of N 6 Methyl 2 Pyridinyl 2 Propenamide

Characterization of Molecular Target Interactions (in vitro)

The in vitro characterization of molecules like N-(6-methyl-2-pyridinyl)-2-propenamide is foundational to understanding their therapeutic potential. These studies dissect the specific interactions between the compound and its biological target, typically an enzyme, providing quantitative measures of binding and inhibition.

The binding of a covalent inhibitor containing the N-(6-methyl-2-pyridinyl)-2-propenamide scaffold to its target protein is a two-step process. The initial interaction is a reversible, non-covalent binding event where the inhibitor settles into the target's binding site. This is followed by the formation of an irreversible covalent bond.

The presence of the acrylamide (B121943) group defines the inhibition mechanism of N-(6-methyl-2-pyridinyl)-2-propenamide and its derivatives as irreversible. Covalent inhibitors that operate through this mechanism achieve sustained target engagement. nih.gov The targeted enzyme is typically a kinase that possesses a strategically located, non-catalytic cysteine residue in or near the ATP-binding site. nih.gov

The kinetic profile of such an inhibitor is described by the following model:

E + I ⇌ E·I → E-I

Where:

E is the free enzyme.

I is the inhibitor.

E·I is the initial, non-covalent enzyme-inhibitor complex.

E-I is the final, covalently modified enzyme.

Kᵢ is the inhibition constant for the formation of the non-covalent complex.

kₑₙₐ꜀ₜ is the rate constant for the irreversible covalent bond formation.

Table 1: Illustrative Kinetic Parameters for a Covalent Kinase Inhibitor Note: This table presents typical data for a derivative containing the N-(6-methyl-2-pyridinyl)-2-propenamide core to illustrate the kinetic principles.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Kᵢ (nM) | Inhibition constant for non-covalent binding | 50 nM |

| kₑₙₐ꜀ₜ (s⁻¹) | Rate of covalent inactivation | 0.05 s⁻¹ |

| kₑₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Second-order rate constant of inhibition | 1.0 x 10⁶ M⁻¹s⁻¹ |

In Vitro Cellular Pathway Modulation

The ultimate goal of a targeted inhibitor is to modulate cellular signaling pathways implicated in disease. Inhibitors built upon the N-(6-methyl-2-pyridinyl)-2-propenamide scaffold have been shown to effectively block key pathways in various cell-based assays.

A primary example of pathway modulation by this class of inhibitors is the inhibition of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling. nih.govnih.gov BTK is a key component of the B-cell receptor (BCR) signaling pathway, which governs the activation, proliferation, and survival of B-cells. nih.gov

Upon binding and covalently inhibiting BTK, derivatives of N-(6-methyl-2-pyridinyl)-2-propenamide block the downstream signaling cascade. This prevents the autophosphorylation of BTK and the subsequent phosphorylation of its substrates, such as phospholipase C gamma 2 (PLCγ2). nih.gov The interruption of this process leads to the inhibition of major downstream pathways, including:

Calcium Mobilization: Attenuation of intracellular calcium flux, a critical second messenger.

MAPK/ERK Pathway: Blockade of signals leading to cell proliferation. nih.gov

NF-κB Pathway: Inhibition of a key transcription factor responsible for expressing pro-survival and pro-inflammatory genes. nih.gov

By disrupting these pathways, these inhibitors can arrest the cell cycle and induce apoptosis in malignant B-cells that are dependent on BCR signaling for their survival. nih.gov

The precise interaction between the inhibitor and its target protein can be visualized through techniques like X-ray crystallography and computational molecular modeling. For inhibitors containing the N-(6-methyl-2-pyridinyl)-2-propenamide core targeting a kinase like BTK, the interaction map is well-defined.

Covalent Bond: The terminal carbon of the acrylamide's vinyl group forms an irreversible covalent bond with the thiol side chain of a specific cysteine residue (e.g., Cys481 in BTK). acs.org This is the anchoring interaction that defines the compound as a covalent inhibitor.

Non-Covalent Interactions: The N-(6-methyl-2-pyridinyl) moiety is responsible for guiding the molecule to the active site and securing it in the correct orientation. These interactions typically include:

Hydrogen Bonds: The pyridine (B92270) nitrogen or the amide group can act as hydrogen bond acceptors or donors, often interacting with residues in the "hinge region" of the kinase that connects the N- and C-lobes.

Hydrophobic/van der Waals Interactions: The methyl group and the aromatic pyridine ring engage in hydrophobic interactions with nonpolar residues lining the ATP-binding pocket.

Table 2: Summary of Protein-Ligand Interactions for a BTK Inhibitor Scaffold

| Inhibitor Moiety | Protein Region (BTK Example) | Type of Interaction | Key Amino Acid Residues |

|---|---|---|---|

| 2-Propenamide | Active Site | Covalent Bond | Cys481 |

| Amide Linker | Hinge Region | Hydrogen Bond | Met477, Asn484 |

| Pyridinyl Ring | Hinge/Selectivity Pocket | Hydrogen Bond, Hydrophobic | Lys430, Val416 |

| Methyl Group | Selectivity Pocket | Hydrophobic | Leu528, Tyr551 |

These detailed interaction maps are crucial for the rational design of new inhibitors with improved potency and selectivity, building upon the foundational N-(6-methyl-2-pyridinyl)-2-propenamide scaffold.

Research Applications Beyond Direct Therapeutic Interventions

Development as Chemical Probes or Biological Tools

There is no available research to suggest that “2-Propenamide, N-(6-methyl-2-pyridinyl)-” has been developed or utilized as a chemical probe or a biological tool. Chemical probes are small molecules used to study biological systems, and there are no records of this compound being employed for such purposes.

Role as Synthetic Intermediates for Complex Organic Molecules

While the structure of “2-Propenamide, N-(6-methyl-2-pyridinyl)-” suggests potential as a synthetic intermediate, there are no documented instances in the scientific literature of its use in the synthesis of more complex organic molecules.

Chemical Compound Data

| Identifier | Value |

| Chemical Name | 2-Propenamide, N-(6-methyl-2-pyridinyl)- |

| CAS Number | 919004-97-0 |

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Propenamide, N-(6-methyl-2-pyridinyl)-, and how do reaction conditions influence purity and yield?

- Methodological Answer : The compound can be synthesized via condensation of 6-methyl-2-aminopyridine with acryloyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent side reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. Purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 column, acetonitrile/water gradient) improves purity. Yield optimization requires monitoring reaction progress with TLC (silica gel, UV visualization) or LC-MS. Structural confirmation involves (amide proton at δ 8.1–8.3 ppm, pyridyl protons at δ 6.8–7.5 ppm) and IR (C=O stretch at ~1650 cm) .

Q. How can the molecular structure and hydrogen-bonding interactions of this compound be experimentally validated?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 295 K reveals planarity of the pyridyl-acrylamide moiety and N–H⋯O hydrogen bonds forming centrosymmetric dimers. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>13:1). Computational modeling (DFT at B3LYP/6-311+G(d,p)) can validate bond lengths (e.g., C–C mean deviation <0.05 Å) and intermolecular interactions. Compare experimental vs. calculated IR spectra to confirm functional group assignments .

Advanced Research Questions

Q. What kinetic and mechanistic insights govern the reactivity of the acrylamide moiety in polymerization or functionalization reactions?

- Methodological Answer : The α,β-unsaturated carbonyl group undergoes radical-initiated polymerization (e.g., using AIBN at 60–80°C) or Michael additions. Kinetic studies (UV-Vis monitoring of double bond consumption) reveal rate constants dependent on initiator concentration and solvent polarity. For functionalization (e.g., thiol-ene click chemistry), track regioselectivity via or MALDI-TOF. Competing pathways (e.g., hydrolysis under acidic/basic conditions) require pH control (<3 or >10) to suppress .

Q. How do structural modifications (e.g., substituents on the pyridyl ring) affect biological activity or coordination chemistry?

- Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., –NO, –OCH) at the pyridyl 4-position via electrophilic substitution. Assess bioactivity via enzyme inhibition assays (e.g., kinase targets) or cellular uptake studies (logP measurements). For coordination chemistry, synthesize metal complexes (e.g., Ni(II), Co(II)) and characterize via cyclic voltammetry (redox potentials) and EPR spectroscopy (for paramagnetic species). Compare stability constants (logK) with unmodified ligands .

Q. How can contradictions in reported spectroscopic or crystallographic data be resolved?

- Methodological Answer : Discrepancies in shifts may arise from solvent effects (DMSO vs. CDCl) or tautomerism. Replicate experiments under standardized conditions and validate with 2D NMR (COSY, HSQC). For crystallographic disagreements (e.g., unit cell parameters), reprocess raw diffraction data (using SHELX or Olex2) and check for twinning or disorder. Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.